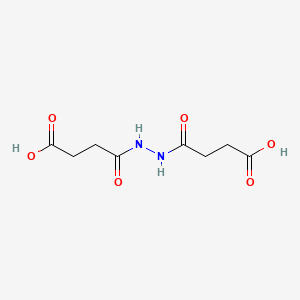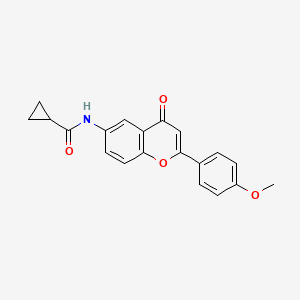![molecular formula C18H22N4O B12208610 (4-methylphenyl)(3,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)methanone](/img/structure/B12208610.png)
(4-methylphenyl)(3,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-methylphenyl)(3,5,6,7-tetrahydro-1’H-spiro[imidazo[4,5-c]pyridine-4,4’-piperidin]-1’-yl)methanone is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methylphenyl)(3,5,6,7-tetrahydro-1’H-spiro[imidazo[4,5-c]pyridine-4,4’-piperidin]-1’-yl)methanone typically involves multiple steps. One common method starts with the preparation of 4,5,6,7-tetrahydroimidazo[4,5-c]pyridine. This intermediate is then reacted with an appropriate acyl halide in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dimethoxyethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
(4-methylphenyl)(3,5,6,7-tetrahydro-1’H-spiro[imidazo[4,5-c]pyridine-4,4’-piperidin]-1’-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(4-methylphenyl)(3,5,6,7-tetrahydro-1’H-spiro[imidazo[4,5-c]pyridine-4,4’-piperidin]-1’-yl)methanone has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as a drug candidate due to its unique structure and biological activity.
Biological Studies: Researchers study this compound to understand its interactions with biological molecules and its effects on cellular pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules, contributing to the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of (4-methylphenyl)(3,5,6,7-tetrahydro-1’H-spiro[imidazo[4,5-c]pyridine-4,4’-piperidin]-1’-yl)methanone involves its interaction with specific molecular targets. It may bind to enzymes or receptors, inhibiting their activity and altering cellular pathways. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-tetrahydro-1,3-benzothiazole: Known for its use in anti-corrosion applications.
4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine: Studied for its antiproliferative activity against cancer cell lines.
Uniqueness
What sets (4-methylphenyl)(3,5,6,7-tetrahydro-1’H-spiro[imidazo[4,5-c]pyridine-4,4’-piperidin]-1’-yl)methanone apart is its spiro linkage, which imparts unique chemical and biological properties. This structural feature can enhance its stability, binding affinity, and specificity, making it a promising candidate for various applications.
Properties
Molecular Formula |
C18H22N4O |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
(4-methylphenyl)-spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-1'-ylmethanone |
InChI |
InChI=1S/C18H22N4O/c1-13-2-4-14(5-3-13)17(23)22-10-7-18(8-11-22)16-15(6-9-21-18)19-12-20-16/h2-5,12,21H,6-11H2,1H3,(H,19,20) |
InChI Key |
XOCUTZORBJYNGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC3(CC2)C4=C(CCN3)NC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(2-benzenesulfonamidophenyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B12208533.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B12208534.png)
![tert-butyl 4-{[4-(1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate](/img/structure/B12208542.png)
![N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B12208556.png)
![2-[(2-Chlorophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate](/img/structure/B12208571.png)

![7-(4-Benzylpiperidin-1-yl)-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B12208579.png)
![2-[(5Z)-5-(2,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B12208586.png)

![(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate](/img/structure/B12208596.png)
![Methyl {4-[({2-[(2-bromophenyl)carbonyl]hydrazinyl}carbonothioyl)amino]phenyl}acetate](/img/structure/B12208597.png)
![7-(3,5-Difluorophenyl)-2-methyl-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12208599.png)
![2-(2-fluorophenoxy)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]butanamide](/img/structure/B12208604.png)

